Heptabromo-9H-fluorene
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Overview
Description
Heptabromo-9H-fluorene is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of seven bromine atoms attached to the fluorene core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptabromo-9H-fluorene can be synthesized through the bromination of 9H-fluorene. The process typically involves the use of bromine or bromine-containing reagents under controlled conditions. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Heptabromo-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of partially brominated fluorenes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Various substituted fluorenes depending on the nucleophile used.
Oxidation: Fluorenone derivatives.
Reduction: Partially brominated fluorenes.
Scientific Research Applications
Heptabromo-9H-fluorene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other brominated compounds and in studies of reaction mechanisms.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of heptabromo-9H-fluorene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
9-Bromofluorene: A monobrominated derivative of fluorene.
Tetrabromofluorene: A compound with four bromine atoms attached to the fluorene core.
Hexabromofluorene: A compound with six bromine atoms attached to the fluorene core.
Uniqueness
Heptabromo-9H-fluorene is unique due to the presence of seven bromine atoms, which significantly alters its chemical reactivity and properties compared to other brominated fluorenes. This high degree of bromination makes it particularly useful in applications requiring high thermal stability and reactivity .
Properties
CAS No. |
69418-53-7 |
---|---|
Molecular Formula |
C13H3Br7 |
Molecular Weight |
718.5 g/mol |
IUPAC Name |
1,2,3,4,5,6,9-heptabromo-9H-fluorene |
InChI |
InChI=1S/C13H3Br7/c14-4-2-1-3-5(9(4)16)6-7(8(3)15)11(18)13(20)12(19)10(6)17/h1-2,8H |
InChI Key |
MAHYQWMRBATAGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(C3=C2C(=C(C(=C3Br)Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
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